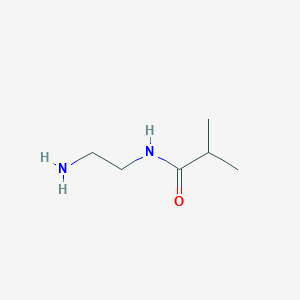

N-(2-aminoethyl)-2-methylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)6(9)8-4-3-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFVUBFMFJOFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506741 | |

| Record name | N-(2-Aminoethyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53673-16-8 | |

| Record name | N-(2-Aminoethyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of N 2 Aminoethyl 2 Methylpropanamide

Strategies for Direct Synthesis of N-(2-aminoethyl)-2-methylpropanamide

The direct synthesis of this compound is most commonly achieved through the acylation of ethylenediamine (B42938). This reaction can be performed using different acylating agents, with isobutyryl chloride and isobutyric acid being prominent examples.

One of the most straightforward methods involves the reaction of excess ethylenediamine with isobutyryl chloride. The use of excess ethylenediamine is crucial to favor the formation of the mono-acylated product over the di-acylated byproduct. The reaction is typically carried out in a suitable solvent at controlled temperatures to manage its exothermic nature.

Alternatively, direct amidation can be accomplished by reacting ethylenediamine with isobutyric acid. This method often requires a catalyst and elevated temperatures to drive the dehydration process and form the amide bond. lookchem.com A reported synthesis route using this method achieves a yield of 88.0%. lookchem.com Microwave-assisted synthesis using a catalyst like ceric ammonium (B1175870) nitrate (CAN) under solvent-free conditions represents a modern, green approach to direct amidation. mdpi.comnih.gov

| Precursor 1 | Precursor 2 | Key Conditions | Product | Reported Yield |

| Ethylenediamine | Isobutyryl chloride | Excess ethylenediamine, controlled temperature | This compound | - |

| Ethylenediamine | Isobutyric Acid | Catalyst, heat | This compound | 88.0% lookchem.com |

Synthesis of this compound Derivatives for Specific Applications

The primary amine group of this compound serves as a versatile handle for further functionalization, enabling the synthesis of a wide range of derivatives for specific applications.

Halogenated derivatives of this compound are valuable as initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). These initiators allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. cmu.educmu.edu

A typical halogenated ATRP initiator derived from this compound can be synthesized by reacting the primary amine with a suitable halogenated acyl halide. For instance, the reaction with 2-bromoisobutyryl bromide in the presence of a base like triethylamine yields N-(2-(2-bromo-2-methylpropanamido)ethyl)-2-methylpropanamide. This molecule contains the necessary alkyl halide functionality to initiate ATRP. The structure of the initiator is crucial as the rate of activation depends on factors like the type of halogen and the stability of the formed radical. researchgate.net

| Reactant 1 | Reactant 2 | Product (ATRP Initiator) |

| This compound | 2-bromoisobutyryl bromide | N-(2-(2-bromo-2-methylpropanamido)ethyl)-2-methylpropanamide |

In multi-step syntheses, it is often necessary to protect the primary amine of this compound to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under mild acidic conditions. total-synthesis.com

The N-Boc protection of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine or sodium hydroxide (B78521). total-synthesis.com This reaction yields tert-butyl (2-(2-methylpropanamido)ethyl)carbamate. The Boc group effectively masks the nucleophilicity of the primary amine, allowing for selective reactions at other parts of the molecule.

| Amine Substrate | Protecting Agent | Base (optional) | Protected Product |

| This compound | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | tert-butyl (2-(2-methylpropanamido)ethyl)carbamate |

This compound can be utilized as a building block in the synthesis of dendrimers and dendrons, which are highly branched, monodisperse macromolecules with a defined architecture. Polyamidoamine (PAMAM) dendrimers, for example, are typically synthesized using an iterative reaction sequence involving Michael addition of methyl acrylate to an amine core (like ethylenediamine), followed by amidation of the resulting ester with a diamine. chemrxiv.orgscispace.com

By analogy, this compound can be incorporated into dendrimer structures. For instance, a dendron can be synthesized by first reacting a core molecule containing amine groups with methyl acrylate. The resulting ester-terminated dendron can then be reacted with this compound. This introduces the isobutyramide (B147143) moiety at the periphery of the dendron and provides a new primary amine for further branching or functionalization. This approach allows for the precise control of the dendrimer's structure and properties.

The primary amine of this compound can be modified to create a variety of functionalized analogs and linkers for applications in bioconjugation, solid-phase synthesis, and materials science. google.comcardiff.ac.uk

For example, reacting this compound with acryloyl chloride results in the formation of N-(2-(2-methylpropanamido)ethyl)acrylamide. This derivative contains a terminal vinyl group that can participate in polymerization reactions or Michael additions, making it a useful crosslinker or a component for surface modification.

Another example is the reaction with succinic anhydride (B1165640), which yields a carboxylic acid-terminated derivative. This derivative can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to create a linker capable of reacting with primary amines on biomolecules or surfaces.

| Starting Material | Reagent | Functionalized Product | Potential Application |

| This compound | Acryloyl chloride | N-(2-(2-methylpropanamido)ethyl)acrylamide | Polymer synthesis, crosslinking |

| This compound | Succinic anhydride | 4-oxo-4-((2-(2-methylpropanamido)ethyl)amino)butanoic acid | Bioconjugation linker |

Chemical Reactivity and Mechanistic Investigations of N 2 Aminoethyl 2 Methylpropanamide and Its Derivatives

Amide Bond Reactivity: Hydrolysis and Amidation Processes of N-(2-aminoethyl)-2-methylpropanamide Hydrochloride

The amide bond, while generally stable, is susceptible to cleavage through hydrolysis under both acidic and basic conditions. nih.govmasterorganicchemistry.com The stability of the amide bond is due to resonance, which imparts a partial double-bond character to the C-N bond. nih.gov

Base-Catalyzed Hydrolysis: Under basic conditions, such as heating with sodium hydroxide (B78521) solution, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the amide carbonyl carbon. youtube.comlibretexts.org This process is generally more difficult than acid-catalyzed hydrolysis because the resulting amino group is a very strong base and therefore a poor leaving group. masterorganicchemistry.com The reaction requires heat to proceed and yields a carboxylate salt (sodium isobutyrate) and the neutral ethylenediamine (B42938) derivative. youtube.comlibretexts.org

A key feature of this compound is the presence of a primary amine in close proximity to the amide linkage. This neighboring amino group can participate in the hydrolysis mechanism through intramolecular catalysis, potentially accelerating the rate of amide bond cleavage compared to amides lacking such a group. nih.gov This assistance can occur via the amino group acting as an intramolecular nucleophile, attacking the amide carbonyl to form a cyclic tetrahedral intermediate, which then breaks down.

| Hydrolysis Condition | Reagents | Products | Mechanism Synopsis |

| Acidic | Strong Acid (e.g., HCl), Water, Heat | Carboxylic Acid, Ammonium (B1175870) Salt | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. masterorganicchemistry.com |

| Basic | Strong Base (e.g., NaOH), Water, Heat | Carboxylate Salt, Amine | Nucleophilic attack by hydroxide ion on the carbonyl carbon. youtube.comlibretexts.org |

Amidation Processes: Amidation, the formation of an amide, is the reverse of hydrolysis. While this compound is already an amide, its primary amine group can undergo amidation. This process typically involves reacting the amine with a carboxylic acid or, more commonly, an activated carboxylic acid derivative like an acyl chloride or anhydride (B1165640) to form a new, more complex amide.

Amine Group Reactivity: Nucleophilic and Derivatization Pathways

The primary amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. organic-chemistry.org This nucleophilicity is the basis for its diverse reactivity and allows for numerous derivatization pathways.

Nucleophilic Reactivity: The amine can act as a nucleophile in several key reaction types:

Nucleophilic Substitution (SN2): The amine can react with alkyl halides, where the nitrogen atom displaces the halide leaving group to form a new carbon-nitrogen bond, resulting in a secondary amine. youtube.comlibretexts.org If sufficient alkyl halide is used, the reaction can proceed to form tertiary amines and even quaternary ammonium salts. youtube.com

Nucleophilic Acyl Substitution: The amine readily attacks the electrophilic carbonyl carbon of acyl chlorides, anhydrides, and esters to form a new amide bond. This is a common method for derivatization.

Addition to Polarized Pi Bonds: The amine can add to electrophilic pi bonds, such as those in aldehydes and ketones (to form imines via a carbinolamine intermediate) or in α,β-unsaturated carbonyl compounds (Michael addition). youtube.com

Derivatization Pathways: Derivatization is often employed to modify the molecule's properties or to prepare it for specific applications, such as polymerization initiation.

Alkylation: As described above, reaction with alkyl halides introduces alkyl groups. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another method to produce substituted amines. nih.gov

Acylation: Reaction with acyl halides or anhydrides converts the primary amine into a secondary amide, introducing a new acyl group.

Reaction with Isocyanates: The primary amine can react with isocyanates to form urea (B33335) derivatives.

| Reaction Type | Reagent Class | Product Class |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Acylation | Acyl Halide, Anhydride | Secondary Amide |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

| Reaction with Isocyanate | Isocyanate (R-N=C=O) | Substituted Urea |

Mechanisms of Polymerization Initiation Triggered by this compound Derivatives

The bifunctional nature of this compound allows its derivatives to act as initiators for various controlled polymerization techniques, enabling the synthesis of well-defined polymers.

ATRP is a robust method for controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. uni-plovdiv.bgwikipedia.org The process relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based). wikipedia.org

To function as an ATRP initiator, this compound must first be derivatized to contain a transferable atom, usually a halogen. This is readily achieved by reacting the primary amine group with an acyl halide such as 2-bromoisobutyryl bromide. This reaction creates a new amide linkage and attaches the 2-bromoisobutyryl group, which serves as the initiating site.

The mechanism proceeds as follows:

Initiation: The initiator, the brominated derivative of this compound, reacts with the activator, a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). The copper complex abstracts the bromine atom from the initiator, forming a radical and the deactivator complex (e.g., Cu(II)Br/Ligand). uni-plovdiv.bgwikipedia.org

Propagation: The generated radical adds to a few monomer units (e.g., styrene, acrylates) to form a growing polymer chain.

Deactivation: The propagating radical is rapidly and reversibly deactivated by the Cu(II) complex, reforming a dormant polymer chain with a halogen end-group and regenerating the Cu(I) activator. researchgate.net

This rapid equilibrium between the active and dormant states ensures that all polymer chains grow at a similar rate, leading to a controlled polymerization. wikipedia.org The choice of ligand is critical as it solubilizes the copper halide and tunes the catalyst's redox potential, thereby controlling the polymerization kinetics. wikipedia.org

| ATRP Component | Example | Function |

| Monomer | Styrene, Methyl Methacrylate (B99206) (MMA) | Building block of the polymer chain. |

| Initiator | 2-bromoisobutyryl-derivatized this compound | Source of the initial radical. uni-plovdiv.bg |

| Catalyst (Activator) | Copper(I) Bromide (CuBr) | Abstracts halogen from the initiator to form radicals. wikipedia.org |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper salt and adjusts its reactivity. wikipedia.org |

| Deactivator | Copper(II) Bromide/Ligand Complex | Reversibly terminates the propagating chain, controlling the reaction. researchgate.net |

| Solvent | Toluene, Dimethylformamide (DMF) | Solubilizes reactants and polymer. |

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, causing the ring to open and add to the chain. wikipedia.orgyoutube.com The primary amine of this compound can directly initiate the ROP of various cyclic monomers, such as lactones (e.g., ε-caprolactone) and epoxides.

The mechanism for amine-initiated ROP of a lactone proceeds as follows:

Initiation: The nucleophilic amine group attacks the electrophilic carbonyl carbon of the cyclic ester (lactone). This leads to the opening of the ring and the formation of a new amide bond, with the other end of the opened ring being a hydroxyl group.

Propagation: The newly formed terminal hydroxyl group then acts as a nucleophile, attacking another lactone monomer. This process repeats, propagating the polymer chain. This is often referred to as anionic ROP. wikipedia.org

The use of amino-alcohols as initiators for ROP is a well-established method for creating polyesters with controlled molecular weights and narrow distributions, highlighting the potential of this compound for this application. nih.gov

| Monomer Class | Example Monomer | Resulting Polymer |

| Lactones | ε-Caprolactone | Polycaprolactone (PCL) |

| Lactides | L-Lactide | Polylactic acid (PLA) |

| Epoxides | Ethylene Oxide | Poly(ethylene glycol) (PEG) |

| Cyclic Carbonates | Trimethylene Carbonate | Poly(trimethylene carbonate) |

| N-Carboxyanhydrides | Amino Acid N-Carboxyanhydride | Polypeptide |

Functionalization Reactions on Graphene and Other Surfaces Involving Amine-Containing Modifiers

The primary amine group makes this compound an excellent candidate for the covalent functionalization of various material surfaces, which is crucial for tailoring their properties for specific applications. nih.govmdpi.com

Graphene Functionalization: Graphene oxide (GO), an oxidized form of graphene, is rich in oxygen-containing functional groups, primarily carboxylic acids (-COOH) and epoxides. nih.govnih.gov These groups provide reactive sites for covalent modification.

Amidation: The primary amine of this compound can react with the carboxylic acid groups on the GO surface to form stable amide bonds. This reaction is often facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). nih.gov

Epoxide Ring-Opening: The amine can also react with epoxide groups on the basal plane of GO through a nucleophilic ring-opening reaction.

These functionalization reactions graft the molecule onto the graphene sheet. rsc.orgmdpi.com This not only modifies the surface chemistry of the graphene—for instance, by altering its dispersibility and electronic properties—but also introduces the isobutyramide (B147143) moiety and a potential secondary reactive site if the initial amide bond of the modifier remains intact.

Functionalization of Other Surfaces: The same principles apply to other surfaces that possess or can be modified to possess reactive groups like carboxylic acids, aldehydes, or epoxides. For example, silica (B1680970) or metal oxide nanoparticles can be first treated with silane (B1218182) coupling agents that bear these functionalities, after which this compound can be attached. This surface modification can improve biocompatibility, provide anchor points for further conjugation, or alter the surface charge and hydrophilicity of the material. nih.gov

| Surface | Reactive Group on Surface | Reaction with Amine | Purpose of Functionalization |

| Graphene Oxide (GO) | Carboxylic Acid (-COOH) | Amidation (Amide bond formation) nih.gov | Improve dispersibility, alter electronic properties, add new functionalities. rsc.org |

| Graphene Oxide (GO) | Epoxide | Nucleophilic Ring-Opening | Covalent attachment to the basal plane. |

| Polymer Nanoparticles | Carboxylic Acid (-COOH) | Amidation (with coupling agents) | Improve biocompatibility, attach targeting ligands. nih.gov |

| Silica (SiO₂) Surfaces | Silanol (-Si-OH) → -COOH | Amidation (after surface pre-modification) | Control surface properties, immobilize molecules. |

Applications in Advanced Materials Science Leveraging N 2 Aminoethyl 2 Methylpropanamide Derived Structures

Engineering of Advanced Polymeric Materials

The incorporation of N-(2-aminoethyl)-2-methylpropanamide-derived units into polymer chains allows for the introduction of reactive sites, pH-sensitivity, and hydrophilicity. This facilitates the development of complex polymeric architectures such as block copolymers and functional macromonomers with properties tailored for specific, high-value applications.

Block copolymers, which consist of two or more distinct polymer chains linked together, are fundamental to creating self-assembling and high-performance materials. harth-research-group.org The synthesis of block copolymers containing segments derived from this compound can be achieved through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. harth-research-group.orgmdpi.comcmu.edu These methods allow for the precise construction of polymers with well-defined molecular weights and narrow molecular weight distributions. cmu.edu

For instance, a monomeric derivative of this compound can be polymerized first to form a macroinitiator. This macroinitiator is then used to initiate the polymerization of a second monomer, resulting in a diblock copolymer. cmu.edu This approach enables the creation of amphiphilic block copolymers, where one block is hydrophilic (the this compound-containing segment) and the other is hydrophobic. cmu.edu Such copolymers are of interest for their ability to self-assemble in solution into structures like micelles or vesicles. Furthermore, ABA triblock copolymers can be synthesized using a difunctional initiator, leading to materials with unique thermo-responsive or mechanical properties. mdpi.comcmu.edu The primary amine group in the this compound unit imparts a pH-responsive character, while the amide functionality can influence thermal properties and solubility.

Table 1: Examples of Block Copolymer Systems and Tailored Properties

| Copolymer Architecture | Constituent Blocks (Illustrative) | Synthesis Method | Key Property/Function |

|---|---|---|---|

| AB Diblock | Poly(this compound derivative) - b - Polystyrene | ATRP or RAFT | Amphiphilicity, pH-responsive self-assembly cmu.edu |

| ABA Triblock | Poly(N-isopropylacrylamide) - b - PMPC* - b - Poly(N-isopropylacrylamide) | ATRP | Thermo-responsive gelation mdpi.com |

| ABC Triblock | Poly(ethylene glycol) - b - Poly(dimethylaminoethyl methacrylate) - b - PMPC* | Dispersion ATRP | Zwitterionic, biocompatible surfaces mdpi.com |

| AB Diblock | Poly(methyl methacrylate) - b - Poly(dimethylaminoethyl methacrylate) | ATRP | Forms micelles, pH and temperature responsive cmu.edu |

*PMPC: Poly(2-methacryloyloxyethyl phosphorylcholine)

Macromonomers are polymer chains that have a polymerizable functional group at one end. These can be copolymerized with conventional small-molecule monomers to produce graft or comb-like copolymers. A monomer derived from this compound can be used to synthesize copolymers with specific functions, particularly in the biomedical field. nih.govresearchgate.net

Copolymers of N-isopropylacrylamide (NIPAM) with monomers containing amino groups, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEM), have been extensively studied. nih.govresearchgate.net These copolymers exhibit "smart" behavior, responding to environmental stimuli like temperature and pH. nih.gov A derivative of this compound could serve a similar role to DMAEM, introducing cationic charges (upon protonation of the amine) and hydrogen bonding capabilities. This functionality is crucial for creating polyelectrolyte complexes with negatively charged molecules like DNA for gene delivery applications. nih.govmdpi.com The synthesis is typically carried out via free-radical polymerization, where the ratio of the comonomers can be adjusted to fine-tune the material's properties, such as its lower critical solution temperature (LCST) or its charge density. nih.gov

Table 2: Copolymers with Functional Monomers for Specific Applications

| Copolymer System | Functional Monomer (Analogue) | Polymerization Method | Specific Function / Application |

|---|---|---|---|

| P(NIPAM-co-DMAEM) | 2-(dimethylamino)ethyl methacrylate (DMAEM) | Free-Radical Polymerization | Gene delivery, stimuli-responsive vectors nih.govresearchgate.net |

| **MPEG-b-(PC-g-PDMAEMA)*** | 2-(dimethylamino)ethyl methacrylate (DMAEM) | "Click" Chemistry on a Block Copolymer Backbone | Co-loading of drugs and DNA in micelles mdpi.com |

| **PNVP-b-PHMA**** | N-vinyl pyrrolidone (NVP) | RAFT Polymerization | Formation of high-aggregation-number micelles for drug encapsulation mdpi.com |

*MPEG-b-(PC-g-PDMAEMA): Poly(ethylene glycol)-block-(polycarbonate-graft-poly(2-(dimethylamino)ethyl methacrylate)) **PNVP-b-PHMA: Poly(N-vinyl pyrrolidone)-block-poly(n-hexyl methacrylate)

Surface Modification and Nanocomposite Development

The ability to chemically attach polymers to the surfaces of inorganic nanomaterials is critical for creating advanced hybrid composites. This compound and its derivatives can act as excellent coupling agents or initiators for surface-initiated polymerization, enhancing the compatibility and performance of nanocomposites.

Graphene oxide (GO) is an oxidized form of graphene that bears oxygen-containing functional groups like epoxides, hydroxyls, and carboxylic acids on its surface. bonlab.info These groups make GO dispersible in water but also provide reactive handles for chemical modification. bonlab.infonih.gov Grafting polymer chains from the GO surface is a powerful strategy to prevent its sheets from restacking and to improve its dispersion in polymer matrices. bonlab.info

A molecule like this compound can be used as a linker in a multi-step process. rsc.org First, the primary amine group can react with epoxide or carboxyl groups on the GO surface, covalently attaching the molecule. The other end of the molecule can then be modified to create a polymerization initiator site. This allows for a "grafting from" approach, where monomers are polymerized directly from the GO surface, leading to a dense brush of polymer chains. rsc.org An alternative "grafting to" method involves reacting pre-synthesized, functionalized polymer chains with the modified GO surface. nih.govrsc.org These polymer-grafted GO composites exhibit enhanced thermal stability and solubility, making them suitable for creating high-performance hybrid materials. nih.govrsc.org

Table 3: Methods for Grafting Polymers onto Graphene Oxide

| Grafting Strategy | Description | Key Advantage |

|---|---|---|

| "Grafting From" | An initiator is anchored to the GO surface, and polymerization is initiated from the surface. | High grafting density of polymer chains. |

| "Grafting To" | Pre-synthesized polymers with reactive end-groups are attached to the GO surface. nih.govrsc.org | Well-characterized polymers can be used. |

| Stepwise Linker | GO is first modified with a bifunctional linker (e.g., a diamine), which then attaches to an initiator or polymer. rsc.org | Versatile and controlled step-by-step functionalization. rsc.org |

Magnetic nanoparticles (MNPs), such as those made of iron oxide (Fe₃O₄), have applications ranging from data storage to biomedicine. nih.govresearchgate.net However, bare MNPs tend to agglomerate and have high surface energy. mdpi.com Surface functionalization is essential to stabilize the nanoparticles and impart specific properties. researchgate.netmdpi.com This often involves coating the MNPs with an organic or inorganic shell. nih.gov

This compound can be used to functionalize the surface of MNPs. The primary amine group can readily bind to the hydroxyl groups present on the surface of iron oxide nanoparticles, forming a stable linkage. This process anchors the molecule to the surface, leaving the amide portion or a modified terminus exposed. This exposed end can then be used for further reactions, such as attaching polyethylene (B3416737) glycol (PEG) to create a "stealth" coating that improves biocompatibility, or for grafting other polymers to create advanced coatings with specific functionalities. researchgate.net This surface modification improves the stability of the nanoparticles in various media and allows for their integration into polymer matrices for advanced composite coatings. mdpi.com

Table 4: Functionalization of Magnetic Nanoparticles for Coatings

| Nanoparticle Core | Surface Coating Material | Functionalization Purpose | Resulting Property |

|---|---|---|---|

| Iron Oxide (Fe₃O₄) | Polymers (e.g., PEG) via an amine linker | Improve stability and biocompatibility researchgate.net | Reduced agglomeration, hydrophilic surface |

| Iron Oxide (Fe₃O₄) | Silica (B1680970) (SiO₂) shell | Provide a stable, modifiable surface mdpi.com | Enhanced chemical stability, sites for further functionalization |

| Alloy (e.g., FePt) | Oleic acid/Oleylamine | Stabilize during synthesis in organic phase nih.gov | Hydrophobic, monodisperse nanoparticles |

| Iron Oxide (Fe₃O₄) | Polyethyleneimine (PEI) | Create a cationic surface nih.gov | Ability to bind nucleic acids for biological applications nih.gov |

Fabrication of Functional Hydrogels for Soft Materials Applications

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure. mdpi.com "Smart" hydrogels can respond to external stimuli, making them ideal for applications in soft robotics, tissue engineering, and drug delivery. mdpi.com The incorporation of functional molecules like this compound into the hydrogel structure is a key strategy for creating these advanced soft materials.

A monomeric derivative of this compound can be copolymerized with a primary hydrogel-forming monomer, such as N-isopropylacrylamide (PNIPAAm). mdpi.com In this context, it can act as a functional comonomer that introduces pH-sensitivity due to its amine group. It can also serve as a crosslinking agent if both of its ends are modified to be polymerizable. The amide groups can participate in hydrogen bonding, which can influence the mechanical properties and the swelling behavior of the hydrogel. rsc.org By carefully selecting the comonomers and their ratios, it is possible to create hydrogels with precisely tuned properties, such as a specific swelling response to both pH and temperature changes, making them highly suitable for advanced soft materials applications. mdpi.comrsc.org

Table 5: Components for Functional Hydrogel Fabrication

| Hydrogel Base Polymer | Functional Component (Illustrative) | Key Function of Component | Resulting Hydrogel Property |

|---|---|---|---|

| Poly(N-isopropylacrylamide) (PNIPAAm) | This compound derivative | Introduces pH-responsive amine groups | Dual pH and temperature sensitivity mdpi.com |

| Poly(N-isopropylacrylamide) (PNIPAAm) | Propylacrylic acid | Introduces pH-responsive carboxylic acid groups | pH-responsive gelation behavior mdpi.com |

| **Fmoc-Tyrosine*** | Fmoc-DOPA** | Provides catechol groups for functionality | Combines mechanical rigidity with chemical reactivity rsc.org |

| Sodium Alginate / PNIPAAm | Sodium Alginate | Forms an interpenetrating polymer network | Improved mechanical strength mdpi.com |

*Fmoc-Tyr: Fluorenylmethoxycarbonyl-Tyrosine **Fmoc-DOPA: Fluorenylmethoxycarbonyl-3,4-dihydroxyphenylalanine

Biomedical Research Applications and Biological Activity Profiling of N 2 Aminoethyl 2 Methylpropanamide Analogs

Design of Polymeric Micelles and Nanocarriers for Targeted Delivery Strategies

The development of "smart" polymers that respond to environmental stimuli like temperature or pH has revolutionized drug delivery. Analogs of N-(2-aminoethyl)-2-methylpropanamide, particularly N-substituted acrylamides, are central to this field.

Polymers synthesized from N-substituted acrylamides, such as poly(N-isopropylacrylamide) (PNIPAM), are well-known for their thermoresponsive behavior. scispace.comwikipedia.org These polymers exhibit a Lower Critical Solution Temperature (LCST), typically around 32°C, close to human physiological temperature. nih.gov Below the LCST, the polymer is hydrophilic and soluble in water; above it, the polymer undergoes a conformational change, becoming hydrophobic and causing it to precipitate or form a gel. polysciences.com This transition is driven by changes in hydrogen bonding between the amide groups, water molecules, and the hydrophobic isopropyl side chains. nih.gov

This property is exploited to create nanocarriers like polymeric micelles and hydrogels that can encapsulate therapeutic agents. mdpi.com The drug can be loaded into the polymer solution at a lower temperature and, upon reaching a target site with a higher temperature (e.g., a tumor), the polymer collapses, releasing the drug payload. scispace.com

A hypothetical polymer derived from an acrylamide (B121943) version of this compound would feature a pendant aminoethyl group. This primary amine could introduce pH-sensitivity, as its protonation state would change with the surrounding pH, altering the polymer's solubility and conformation. Such dual-responsive (pH and temperature) systems are highly sought after for more precise targeted drug delivery, for instance, to the acidic microenvironment of tumors. mdpi.comnih.gov The amine group also provides a reactive handle for conjugating targeting ligands or other functional molecules.

Table 1: Properties of Stimuli-Responsive Polymers Based on N-Substituted Acrylamide Analogs

| Polymer Family | Stimulus | Transition Behavior | Application in Nanocarriers |

| Poly(N-isopropylacrylamide) (PNIPAM) | Temperature | Undergoes a sharp coil-to-globule transition above its LCST (~32°C). wikipedia.orgnih.gov | Forms thermoresponsive hydrogels and micelles for temperature-triggered drug release. scispace.commdpi.com |

| Poly(N,N'-diethylacrylamide) (PDEAAm) | Temperature | Exhibits an LCST that can be tuned by copolymerization, often in the 25-45°C range. | Used to create thermo-reversible hydrogels for controlled release systems. tus.ie |

| Copolymers with Acrylamide (AAm) | Temperature, pH | Copolymerization with hydrophilic monomers like AAm can increase the LCST and introduce pH sensitivity. mdpi.comnih.gov | Development of dual-responsive hydrogels for targeted delivery to specific pH/temperature environments. researchgate.net |

| Polymers with Amine Groups | pH, Temperature | The protonation of amine groups at low pH increases hydrophilicity and swelling. | Creates pH-responsive carriers for endosomal escape and targeted release in acidic tissues. nih.gov |

Strategies for Protein Conjugation and Modification Using this compound Derivatives

The terminal primary amine of this compound makes its derivatives prime candidates for bioconjugation, the process of chemically linking molecules to proteins. Primary amines are among the most common targets for protein modification due to their presence on lysine (B10760008) side chains and the N-terminus of proteins, and their general accessibility on the protein surface. thermofisher.com

Derivatives of this compound can be attached to proteins using a variety of amine-reactive crosslinkers. These reagents typically contain an electrophilic group that reacts with the nucleophilic primary amine to form a stable, covalent bond. creative-proteomics.com For example, N-hydroxysuccinimide (NHS) esters react with primary amines under physiological or slightly alkaline conditions (pH 7.2-9) to form a stable amide bond. thermofisher.com This strategy can be used to attach the molecule as a small, hydrophilic spacer arm to a protein, potentially improving solubility or providing a point for further functionalization.

In a more advanced strategy, polymers functionalized with N-(2-aminoethyl)amide side chains can be conjugated to proteins. This approach is used in "polymer-drug conjugates" to improve the pharmacokinetic properties of therapeutic proteins, a technique famously exemplified by PEGylation. nih.gov Conjugating a polymer can increase a protein's half-life in circulation and reduce its immunogenicity. duke.edu The pendant amine groups on such a polymer would allow for multiple attachment points to a protein or for the conjugation of other molecules like targeting ligands or imaging agents.

Table 2: Common Amine-Reactive Chemistries for Protein Conjugation

| Reactive Group | Target | Resulting Bond | Key Features |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines | Amide | High reactivity and specificity at pH 7.2-9; forms a very stable bond. thermofisher.comcreative-proteomics.com |

| Isothiocyanate | Primary Amines | Thiourea | Stable bond formation; commonly used for attaching fluorescent dyes (e.g., FITC). thermofisher.com |

| Aldehyde | Primary Amines | Schiff Base (Imine) | Forms an initial reversible bond that can be stabilized to a secondary amine via reductive amination. nih.gov |

| Imidoester | Primary Amines | Amidine | Reacts rapidly at alkaline pH (8-10) and preserves the positive charge of the original amine. thermofisher.com |

Development of Linkers for Induced Proximity-Based Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic molecules designed to hijack the cell's own protein disposal system to eliminate disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule composed of a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. nih.govsinopeg.com It must position the target protein and the E3 ligase in a productive orientation to facilitate the transfer of ubiquitin, marking the target for degradation. Common linkers are composed of flexible alkyl chains or polyethylene (B3416737) glycol (PEG) units, and may also incorporate rigid elements like aromatic rings or piperazine (B1678402) moieties to control conformation.

The structure of this compound contains features highly relevant to linker design: a short, flexible diamine backbone and an amide bond. Diamine building blocks are frequently used as foundational components for constructing PROTAC linkers. enamine.net A molecule like this compound could serve as a small, modular unit within a larger linker structure. For instance, its primary amine could be functionalized to attach to a warhead via an amide bond, while the other end of the molecule is extended and connected to an E3 ligase ligand. The inherent amide group within the structure can form hydrogen bonds, potentially influencing the conformational preferences of the linker and the stability of the ternary complex formed between the PROTAC, target, and E3 ligase.

Table 3: Common Linker Motifs in PROTAC Design

| Linker Type | Common Components | Key Properties | Relevance of this compound Structure |

| Alkyl Chains | -(CH₂)n- | Provide flexibility and control over the distance between the two ligands. | The ethylenediamine (B42938) backbone is a short alkyl chain. |

| PEG Chains | -(CH₂CH₂O)n- | Increase hydrophilicity, improving solubility and cell permeability. sinopeg.com | The hydrophilic nature of the amide and amine groups is a desirable property shared with PEG. |

| Amide/Ester Bonds | -C(O)NH-, -C(O)O- | Provide points for hydrogen bonding and can be used as synthetic handles. | The structure is fundamentally an amide. |

| Rigid Moieties | Phenyl rings, piperazine | Limit conformational flexibility, which can stabilize the active ternary complex conformation. | While the core molecule is flexible, it can be incorporated into more rigid linker designs. |

Structure-Activity Relationship (SAR) Studies and Mechanism of Action Analysis of Related Amide Compounds

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For molecules containing an amide bond, like this compound and its analogs, SAR studies explore how changes to different parts of the structure affect biological activity. nih.gov

Key aspects often investigated in the SAR of amide-containing compounds include:

The Amide Bond Itself: The N-H and C=O groups are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are often critical for binding to a biological target, such as an enzyme's active site. researchgate.net Studies have shown that modifying this group, for example by N-methylation, can lead to a complete loss of activity, confirming the importance of the N-H hydrogen bond donor.

Substituents on the Amide Nitrogen (R¹ of -NHR¹): The size, lipophilicity, and electronic properties of the group attached to the amide nitrogen can dramatically influence activity. In studies of pyrrolidine (B122466) amide inhibitors, conformationally flexible linkers attached to the nitrogen increased potency but reduced selectivity. nih.gov

Substituents on the Carbonyl Group (R² of -C(O)R²): The group attached to the carbonyl carbon also plays a crucial role. For some enzyme inhibitors, this part of the molecule sits (B43327) in a specific binding pocket, and its size and hydrophobicity must be optimized. In a series of antitumor agents, incorporating a nitrogen-containing heterocyclic ring (like piperazine or morpholine) as part of the amide derivative significantly impacted anticancer activity, likely through the formation of new hydrogen bonds. mdpi.com

These principles demonstrate that even small structural modifications to an amide-based scaffold can lead to significant changes in biological function. The analysis of these relationships allows medicinal chemists to rationally design more effective and selective therapeutic agents.

Table 4: Illustrative SAR Findings for Amide-Based Compounds

Advanced Analytical and Spectroscopic Characterization Techniques for N 2 Aminoethyl 2 Methylpropanamide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(2-aminoethyl)-2-methylpropanamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy of this compound, the distinct proton environments lead to a series of characteristic signals. The protons of the ethylenediamine (B42938) backbone would appear as two multiplets, corresponding to the methylene (B1212753) groups adjacent to the amide and amine functionalities. The isopropyl group would exhibit a doublet for the two methyl groups and a septet for the single methine proton. The protons on the nitrogen atoms (amide and amine) would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. nih.govlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| (CH₃)₂CH- | 1.1 (d, 6H) | ~20 |

| (CH₃)₂CH- | 2.4 (sept, 1H) | ~35 |

| -C(O)NH- | 7.5 (br s, 1H) | - |

| -NHCH₂CH₂NH₂ | 3.3 (q, 2H) | ~42 |

| -NHCH₂CH₂NH₂ | 2.8 (t, 2H) | ~40 |

| -CH₂NH₂ | 1.5 (br s, 2H) | - |

| -C=O | - | ~178 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary depending on solvent and experimental conditions. d=doublet, t=triplet, q=quartet, sept=septet, br s=broad singlet.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound.

FTIR Spectroscopy The FTIR spectrum of this compound is expected to show characteristic absorption bands for its primary amine and secondary amide groups. rockymountainlabs.com Primary amines typically exhibit a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. rockymountainlabs.com Secondary amides show a single N-H stretching band around 3300 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the amide group (Amide I band) would be a strong absorption around 1640 cm⁻¹. The N-H bending vibration of the secondary amide (Amide II band) is expected near 1540 cm⁻¹. researchgate.net

Raman Spectroscopy Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is also visible in the Raman spectrum, the C-C and C-N bonds of the backbone would also produce characteristic signals. Raman is particularly useful for studying aqueous solutions and for analyzing the conformational changes in polymeric systems derived from this monomer. pitt.edu

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR (cm⁻¹) | Expected Raman (cm⁻¹) |

|---|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3400-3300 (two bands) | 3400-3300 |

| Secondary Amide (R-NH-C=O) | N-H Stretch | ~3300 | ~3300 |

| Carbonyl (C=O) | C=O Stretch (Amide I) | ~1640 | ~1640 |

| Secondary Amide | N-H Bend (Amide II) | ~1540 | Weak |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight and for obtaining structural information through fragmentation analysis. For this compound (molar mass: 130.19 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO), which would result in the formation of an acylium ion and the loss of a neutral amine fragment. rsc.orgnih.govunl.pt Another potential fragmentation is the α-cleavage next to the amine group. For some aliphatic amides, a McLafferty rearrangement can occur if a γ-hydrogen is available, though this is less likely to be the primary pathway for this specific structure. jove.comlibretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 131 | [M+H]⁺ | Protonated molecular ion (in ESI) |

| 71 | [(CH₃)₂CHCO]⁺ | Cleavage of the N-CO bond |

| 60 | [H₂NCH₂CH₂NH]⁺ | Cleavage of the N-CO bond |

Chromatographic Separation Techniques (e.g., GPC, SEC) for Polymer Characterization and Purity Assessment

For polymers synthesized from this compound, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution. polyanalytik.comresearchgate.net GPC/SEC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. researchgate.net This technique provides crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. polyanalytik.com

The choice of eluent and column is critical for achieving good separation and avoiding interactions between the polymer and the stationary phase. lcms.czlcms.cz For polyamides, polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) with added salts like LiBr are often used to prevent aggregation. lcms.cz For the monomer itself, techniques like High-Performance Liquid Chromatography (HPLC) would be employed to assess its purity.

Thermal Analysis Methods: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for evaluating the thermal stability and phase behavior of this compound and its polymers.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. eag.com For polymers derived from this compound, TGA can determine the decomposition temperature, which is a measure of thermal stability. labmanager.comlibretexts.org It can also be used to quantify the amount of residual solvent or other volatile components.

Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated or cooled. netzsch.com For a semi-crystalline polymer, DSC can identify the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). For the monomer, DSC would show a sharp endothermic peak corresponding to its melting point. These thermal transitions are critical for understanding the material's processing and end-use properties. labmanager.comresearchgate.net

Table 4: Representative Thermal Properties of a Polyamide

| Property | Technique | Typical Value Range |

|---|---|---|

| Glass Transition Temperature (Tg) | DSC | 50 - 100 °C |

| Melting Temperature (Tm) | DSC | 200 - 260 °C |

| Decomposition Temperature (Td) | TGA | 350 - 450 °C |

Note: These are representative values for polyamides and would vary depending on the specific polymer structure and molecular weight.

Surface Sensitive Techniques: X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) for Solid-State Characterization

X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. nih.gov For a film or solid sample of a polymer based on this compound, XPS can confirm the presence of carbon, nitrogen, and oxygen. High-resolution scans of the N 1s region can distinguish between the amine and amide nitrogen environments based on their different binding energies. researchgate.netresearchgate.netkobv.de The amine nitrogen typically appears at a lower binding energy than the amide nitrogen. nih.govnih.gov

X-ray Diffraction (XRD) XRD is used to analyze the crystalline structure of materials. For the monomer this compound in its solid state, XRD would produce a unique diffraction pattern that could be used for phase identification. For its polymers, XRD can determine the degree of crystallinity by comparing the areas of crystalline peaks and the amorphous halo.

Advanced Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Studies

Scanning Electron Microscopy (SEM) SEM is used to visualize the surface morphology of materials at high magnification. For polymers derived from this compound, SEM can reveal information about the surface texture, porosity, and the dispersion of any fillers or additives. researchgate.netmdpi.com

Future Prospects and Emerging Research Frontiers for N 2 Aminoethyl 2 Methylpropanamide in Chemical Science

Rational Design of Next-Generation Functional Materials Incorporating N-(2-aminoethyl)-2-methylpropanamide Scaffolds

The unique molecular architecture of this compound, featuring a primary amine, a secondary amide, and a sterically hindered isobutyryl group, presents intriguing possibilities for the rational design of advanced functional materials. The presence of both hydrogen bond donors (the primary amine and amide N-H) and acceptors (the amide carbonyl) suggests that polymers incorporating this moiety could exhibit strong intermolecular interactions, leading to materials with enhanced thermal and mechanical properties.

The ethylenediamine (B42938) backbone provides a flexible spacer, while the 2-methylpropanamide group can influence polymer solubility and morphology. For instance, the incorporation of this compound as a monomer or a functionalizing agent in polyesters or polyamides could lead to the development of novel biodegradable elastomers. The amide linkages would contribute to the material's strength and durability, while the ester bonds would ensure its eventual breakdown into smaller, non-toxic molecules. Research on similar diamine-modified polyester elastomers has shown that the hydrophobicity and structure of the diamine component can significantly improve mechanical strength and elasticity, particularly in hydrated environments nih.gov.

Furthermore, the primary amine group serves as a reactive handle for post-polymerization modification, allowing for the covalent attachment of other functional molecules. This opens up avenues for creating stimuli-responsive materials, such as hydrogels that can swell or shrink in response to changes in pH or temperature. The isobutyramide (B147143) group could also play a role in directing the self-assembly of polymers into well-defined nanostructures. The rational design of polymers incorporating this compound could thus lead to a new generation of smart materials with tailored properties for a wide range of applications, from biomedical devices to advanced coatings.

Interactive Data Table: Potential Properties of Functional Materials Incorporating this compound

| Material Type | Potential Property | Rationale |

| Biodegradable Polyesters/Polyamides | Enhanced mechanical strength and tunable degradation rates | Amide groups provide strong intermolecular hydrogen bonding, while the diamine structure can be varied to control degradation. |

| Stimuli-Responsive Hydrogels | pH and/or temperature sensitivity | The primary amine can be protonated/deprotonated with changes in pH, altering the hydrogel's swelling behavior. |

| Self-Assembling Polymers | Formation of ordered nanostructures | The interplay of hydrogen bonding from the amide and amine groups, along with the steric bulk of the isobutyryl group, could direct self-assembly. |

| Functionalized Surfaces | Tailored surface properties for adhesion or biocompatibility | The primary amine allows for the grafting of specific molecules to control surface interactions. |

Innovations in Targeted Bio-Therapeutic Delivery Systems

The primary amine and amide functionalities of this compound make it a promising candidate for the development of innovative targeted bio-therapeutic delivery systems. The primary amine can be readily protonated at physiological pH, imparting a positive charge that can facilitate electrostatic interactions with negatively charged biological molecules like nucleic acids. This property is highly desirable for the design of non-viral gene carriers.

Polymers functionalized with amine groups, such as poly(amido amine)s (PAAs), have been extensively investigated for their ability to condense DNA and RNA into nanoparticles (polyplexes) that can be taken up by cells nih.gov. The incorporation of this compound into such polymers could enhance their gene delivery efficiency and biocompatibility. The amide bond within the structure is similar to the linkages found in proteins, which may lead to improved biodegradability and reduced cytotoxicity compared to other cationic polymers like polyethyleneimine (PEI) mdpi.com.

Moreover, the primary amine of this compound can be used to covalently attach targeting ligands, such as antibodies or peptides, to the surface of nanoparticles, liposomes, or other drug carriers. This would enable the specific delivery of therapeutic agents to diseased cells or tissues, minimizing off-target effects and improving the therapeutic index of the drug nih.govnih.gov. The isobutyramide moiety might also influence the pharmacokinetic profile of the delivery system by modulating its interaction with biological membranes.

Detailed Research Findings from Analogous Systems

| Delivery System | Functional Moiety | Key Findings | Potential for this compound |

| Polyvinylpyrrolidone-based gene carriers | Piperidine, pyrrolidine (B122466), and piperazine (B1678402) groups | Showed high transfection efficiency and low cytotoxicity compared to PEI. mdpi.com | The primary amine of this compound could provide similar or improved gene complexation and delivery with potentially lower toxicity. |

| Bioreducible poly(amido amine)s | Multiple disulfide linkages | Efficiently condensed DNA into stable nanoparticles that were rapidly destabilized in the reductive intracellular environment, leading to efficient gene release and high transfection efficiency. researchgate.net | This compound could be incorporated into similar biodegradable polymer backbones to create effective and non-toxic gene carriers. |

| Functionalized nanoparticles for targeted drug delivery | Peptides, antibodies, or other small molecules | Enabled specific binding to receptors overexpressed on tumor cells, leading to enhanced accumulation of the therapeutic agent at the target site. nih.govnih.gov | The primary amine of this compound provides a convenient point of attachment for targeting ligands to create site-specific drug delivery systems. |

Contributions to Sustainable Chemistry and Process Intensification

This compound has the potential to contribute to the principles of sustainable chemistry and process intensification in several ways. As a building block for polymers, its incorporation can lead to the creation of biodegradable materials, which would help to mitigate the environmental problems associated with plastic waste google.commdpi.com. The amide and potential ester linkages in polymers derived from this compound are susceptible to hydrolysis, breaking down the polymer into smaller, potentially non-toxic molecules.

Furthermore, if this compound can be synthesized from renewable feedstocks, it would further enhance its sustainability profile. The development of bio-based building blocks is a key area of research in green chemistry, aiming to reduce our reliance on fossil fuels researchgate.net.

In the area of process intensification, N-acylated ethylenediamine derivatives can act as ligands for metal catalysts. The development of efficient and recyclable catalysts is crucial for making chemical processes more sustainable. For instance, nickel complexes with tailored ligands have been shown to be effective for the electrocatalytic reduction of CO2 to formate, a valuable chemical feedstock unibe.ch. The specific coordination properties of this compound, with its amine and amide groups, could be exploited to design novel catalysts for a variety of green chemical transformations. Additionally, the use of such ligands in catalysis can lead to milder reaction conditions and reduced waste generation. The use of ethylenediamine derivatives has also been explored in the green synthesis of nanoparticles, where they can control the morphology of the resulting particles rsc.org.

Expanding the Scope of Biological and Medicinal Chemistry Applications

The structural motifs present in this compound, namely the N-acylated ethylenediamine and the isobutyramide group, are found in a variety of biologically active molecules, suggesting that this compound could serve as a valuable scaffold in medicinal chemistry.

N-substituted ethylenediamines are known to interact with various biological targets, including adrenergic receptors nih.gov. The isobutyramide moiety is also present in some drug candidates and can influence their pharmacological properties. For example, derivatives of N-hydroxybutanamide have been investigated as inhibitors of matrix metalloproteinases with potential antitumor activity mdpi.com.

The primary amine and secondary amide of this compound provide opportunities for chemical modification to create libraries of new compounds for drug discovery. These compounds could be screened for a wide range of biological activities, including as enzyme inhibitors, receptor agonists or antagonists, or antimicrobial agents. For instance, N-acylethanolamine acid amidase (NAAA) inhibitors, which have potential as anti-inflammatory and analgesic agents, often contain an amide linkage and a lipophilic group nih.gov. The isobutyryl group of this compound could fulfill this lipophilic requirement.

The development of new molecular scaffolds is a key focus in medicinal chemistry to explore new areas of chemical space and identify novel drug candidates nih.govnih.govrsc.org. The relatively simple structure of this compound, combined with its multiple points for diversification, makes it an attractive starting point for the design and synthesis of new therapeutic agents.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for verifying the molecular structure of N-(2-aminoethyl)-2-methylpropanamide, and how should data interpretation be approached?

- Methodology : Use ¹H/¹³C NMR to confirm the presence of the aminoethyl group (δ ~1.5–2.5 ppm for CH₂, δ ~3.0–3.5 ppm for NH₂) and the amide carbonyl (δ ~165–175 ppm in ¹³C NMR). IR spectroscopy can identify the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550–1600 cm⁻¹). Mass spectrometry (HRMS) should match the molecular formula (C₆H₁₂N₂O). Cross-validate with computational methods (e.g., DFT for predicted spectra) .

Q. What are the recommended synthetic protocols for this compound, and how can reaction yields be optimized?

- Methodology : Synthesize via nucleophilic substitution using 2-chloro-2-methylpropanamide and ethylenediamine in ethanol under reflux (60–80°C). Optimize by:

- Solvent choice : Ethanol or DMF for better solubility.

- Molar ratios : 1:1.2 (chloro-propanamide:amine) to minimize side reactions.

- Catalysis : Add NaHCO₃ to neutralize HCl byproduct.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH). Typical yields range from 65–85% .

Advanced Research Questions

Q. How do variations in this compound’s substituents affect its efficacy as an organogelator, and what experimental designs can elucidate structure-function relationships?

- Methodology :

- Comparative synthesis : Prepare analogs (e.g., N-(3-aminophenyl)-2-methylpropanamide) and test gelation in solvents (e.g., vegetable oils).

- Critical parameters : Measure gelation concentration (CGC), thermal stability (TGA), and rheological properties (storage/loss modulus).

- Structural analysis : Correlate substituent polarity (Hansen solubility parameters) with gelation efficiency. Use XRD or SAXS to study molecular packing .

Q. What experimental factors contribute to discrepancies in thermal decomposition data (TGA/DSC) for this compound-based gels, and how can reproducibility be improved?

- Contradiction analysis :

- Sample preparation : Ensure consistent gelator concentration (e.g., 5–10 wt%) and solvent purity.

- Instrument calibration : Validate heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air).

- Data normalization : Report decomposition onset temperature (T₀) and residue mass. Address outliers due to moisture absorption or incomplete gelation .

Q. What advanced techniques are required to accurately determine the specific heat capacity (Cₚ) of this compound-organogels, and what are the common pitfalls?

- Methodology :

- Modulated DSC : Use a sinusoidal heating rate to separate reversible (Cₚ) and non-reversible (kinetic) events.

- Baseline correction : Subtract solvent contributions using a reference pan.

- Validation : Compare with literature values for similar gels (e.g., ~1.5–2.5 J/g°C for oleamide gels) .

Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets, such as enzyme active sites?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., lipases or proteases).

- MD simulations : Analyze hydrogen bonding (amide group) and hydrophobic interactions (methyl groups) over 100-ns trajectories.

- Experimental validation : Compare with enzymatic inhibition assays (IC₅₀ measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.